molecular formula C12H13FO2 B038479 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione CAS No. 114433-94-2

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione

Cat. No.: B038479
CAS No.: 114433-94-2
M. Wt: 208.23 g/mol
InChI Key: LAOUURGVXFCRDD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and structure of related 1,4-diazepines demonstrated the regioselective synthesis and structural analysis of compounds derived from fluorinated β-diketones, including variations similar to 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (Nieto et al., 2017).

Molecular Structure and Reactivity

  • The molecular structure and reactivity of similar fluorinated β-diketones were explored, providing insights into the potential chemical properties and reactivity of this compound (Liu et al., 2017).

Fluorine Atom Influence on Intramolecular Hydrogen Bonding

  • A study focused on the influence of the fluorine atom on intramolecular hydrogen bonding in fluorinated acetylacetones, which is relevant to understanding the chemical behavior of this compound (Vries & Muyskens, 2016).

Photocyclization Reaction Mechanisms

  • Research on the photocyclization reaction mechanisms of dibenzoylmethane compounds, including derivatives similar to this compound, provides insights into their photochemical properties (Wang et al., 2021).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUURGVXFCRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556733
Record name 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114433-94-2
Record name 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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